molecular formula C8H10N2O B160528 n,n-Dimethylpyridine-4-carboxamide CAS No. 1903-64-6

n,n-Dimethylpyridine-4-carboxamide

Cat. No.: B160528
CAS No.: 1903-64-6
M. Wt: 150.18 g/mol
InChI Key: WYQRNAHSMSMAMV-UHFFFAOYSA-N
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Description

N,N-Dimethylpyridine-4-carboxamide (CAS: 908269-95-4) is a pyridine derivative with a carboxamide group at the 4-position and dimethyl substituents on the amide nitrogen. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol . The IUPAC name, 2-amino-N,N-dimethylpyridine-4-carboxamide, indicates an additional amino group at the 2-position of the pyridine ring in the specific variant described in the evidence . This compound is cataloged by American Elements and is utilized in life science research, particularly in synthetic chemistry and material science applications .

Properties

CAS No.

1903-64-6

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3

InChI Key

WYQRNAHSMSMAMV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=NC=C1

Canonical SMILES

CN(C)C(=O)C1=CC=NC=C1

Other CAS No.

1903-64-6

Origin of Product

United States

Comparison with Similar Compounds

Pyridine Carboxamide Derivatives with Substituent Variations

Pyridine carboxamides exhibit diverse properties depending on substituent patterns. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Reference
2-Amino-N,N-dimethylpyridine-4-carboxamide 2-NH₂, 4-CON(CH₃)₂ C₈H₁₁N₃O 165.19 908269-95-4 Amino group enhances hydrogen bonding
2-Chloro-3-fluoro-N,N-dimethylpyridine-4-carboxamide 2-Cl, 3-F, 4-CON(CH₃)₂ C₈H₈ClFN₂O 202.62 1850921-60-6 Halogen substituents increase lipophilicity
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide 2-CONHCH₃, 4-O-C₆H₄NH₂ C₁₄H₁₄N₃O₂ 256.28 284462-37-9 Phenoxy group alters electronic properties

Key Observations :

  • Amino or phenoxy groups introduce sites for hydrogen bonding or π-π interactions, influencing solubility and reactivity .
  • Positional isomerism (e.g., carboxamide at pyridine-2 vs. 4-position) significantly impacts electronic distribution and steric effects .

Piperidinecarboxamide Derivatives

Piperidinecarboxamides, saturated six-membered ring analogs, differ in conformational flexibility and solubility:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Reference
N,N-Diethyl-4-piperidinecarboxamide 4-CON(C₂H₅)₂ C₁₀H₂₀N₂O 184.28 Not provided Saturated ring reduces aromaticity
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride 4-CONHCH₃, HCl salt C₈H₁₇ClN₂O 204.69 1361114-96-6 Hydrochloride salt improves water solubility

Key Observations :

  • Saturation of the ring in piperidine derivatives reduces aromaticity, altering electronic properties and reactivity compared to pyridine-based compounds .
  • Salt formation (e.g., hydrochloride) enhances aqueous solubility, critical for biological applications .

Amine vs. Carboxamide: 4-(Dimethylamino)pyridine (DMAP)

DMAP (CAS: 1122-58-3), a widely used catalyst, shares structural similarities but replaces the carboxamide with a dimethylamino group:

Property N,N-Dimethylpyridine-4-carboxamide DMAP
Functional Group CON(CH₃)₂ N(CH₃)₂
Molecular Weight 165.19 g/mol 122.17 g/mol
Toxicity Limited data Acute toxicity (H301, H310)
Primary Application Research chemical Catalysis, acylations

Key Observations :

  • DMAP’s amine group makes it a stronger base, ideal for catalytic roles in organic synthesis, whereas carboxamides are more polar and less basic .
  • DMAP exhibits higher acute toxicity, necessitating stringent handling protocols .

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